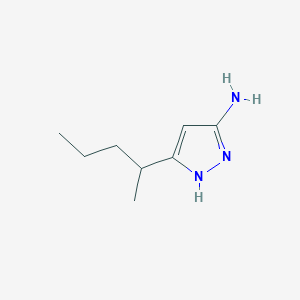

3-(pentan-2-yl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pentan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXWHJICJFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Pentan 2 Yl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Reaction Pathways of the Pyrazole (B372694) Ring System

The 3-(pentan-2-yl)-1H-pyrazol-5-amine molecule is a polyfunctional compound featuring several nucleophilic centers: the two nitrogen atoms of the pyrazole ring (N1 and N2), the carbon atom at the 4-position (C4), and the exocyclic 5-amino group. nih.govmdpi.com The relative reactivity of these sites is a critical factor in determining the outcome of chemical reactions. Generally, the order of nucleophilicity is considered to be 5-NH2 > 1-NH > 4-CH. nih.gov

Nucleophilic Character:

5-Amino Group: The exocyclic amino group is the most potent nucleophilic site, readily participating in reactions with a wide range of electrophiles.

Ring Nitrogens: The pyrazole ring contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1). The pyridine-like nitrogen is generally more basic and prone to protonation in acidic media. mdpi.com The pyrrole-like nitrogen can be deprotonated by strong bases to form a highly nucleophilic pyrazole anion. mdpi.com

C4 Position: The C4 carbon atom is susceptible to electrophilic aromatic substitution, a reaction pathway influenced by the directing effects of the existing substituents. mdpi.com

Electrophilic Character:

The C3 and C5 positions of the pyrazole ring can exhibit electrophilic character, particularly when considering the different tautomeric forms of the molecule. mdpi.com

The specific reaction pathway is often directed by the reaction conditions. For instance, in acidic media, protonation of the pyridine-like nitrogen can steer reactions toward the participation of the exocyclic amino group. mdpi.com Conversely, in the presence of a base, the generation of the pyrazole anion enhances the nucleophilicity of the ring nitrogens. mdpi.com

Transformations Involving the 5-Amino Functionality

The 5-amino group is a key handle for the derivatization of the pyrazole scaffold, enabling a variety of chemical transformations.

The exocyclic amino group of 3-aminopyrazoles can be readily acylated and alkylated. However, the regioselectivity of these reactions can be complex, as the ring nitrogens also present potential sites for substitution. The outcome is heavily dependent on the substrate, the electrophilic reagent, and the reaction conditions. nih.gov

In some cases, acylation occurs preferentially at the exocyclic amino group. researchgate.net For example, N-acetylated pyrazoles have been synthesized, demonstrating the reactivity of the amino functionality. nih.gov Alkylation, such as methylation using methyl iodide, can result in a mixture of products, with substitution occurring at both the ring nitrogens and the exocyclic amino group, highlighting the competitive nature of these nucleophilic sites. nih.gov The steric hindrance imposed by the pentan-2-yl group at the C3 position may influence the regioselectivity of N-alkylation and N-acylation reactions.

5-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org The reaction of the 5-amino group and the adjacent ring nitrogen (N1) with various bielectrophilic reagents leads to the formation of a variety of fused pyrazoloazines. nih.govbeilstein-journals.org

Pyrazolopyrimidines: These are commonly synthesized through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic species. Examples of reagents used include enaminones, which react with 5-aminopyrazoles in refluxing acetic acid to yield pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net Another approach involves the reaction with ortho-amino esters of pyrazole, which can be cyclized with nitriles to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several methods, including multicomponent reactions. For instance, the reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone can yield substituted pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Another established route is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov The reaction with 1,3-dicarbonyl compounds is a versatile method, though it can lead to regioisomeric products if the dicarbonyl compound is unsymmetrical. mdpi.com

The table below summarizes representative reactions for the formation of fused heterocyclic systems from 5-aminopyrazole precursors.

| Fused System | Reagents | Reaction Conditions | Reference |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminones | Acetic Acid, Reflux | researchgate.netresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Ortho-amino pyrazole ester, Nitriles | Conventional heating or Microwave | nih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, Aryl Aldehydes, β-Diketones | Multicomponent Reaction | nih.govbeilstein-journals.org |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, α,β-Unsaturated Ketones | Ionic Liquid, 90 °C | nih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Dicarbonyl Compounds | Ethanol, Reflux; POCl₃ | mdpi.com |

Functional Group Interconversions and Modifications of the Pentan-2-yl Side Chain

While the reactivity of the pyrazole core and the amino group is well-documented, modifications of the pentan-2-yl side chain are less specific in the literature. However, standard organic transformations can be applied to alter this alkyl substituent. Functional group interconversions could provide routes to a variety of analogs.

Potential transformations of the pentan-2-yl group could include:

Oxidation: Selective oxidation of the secondary carbon could potentially yield a ketone, introducing a carbonyl functionality.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the alkyl chain, which could then serve as a leaving group for subsequent nucleophilic substitution reactions.

Further Alkylation/Rearrangement: Under certain conditions, such as those used in Friedel-Crafts alkylation, carbocation rearrangements of the alkyl side chain could occur, although this is generally less controlled. openstax.org

These transformations would expand the chemical space accessible from the parent this compound molecule.

Investigation of Tautomeric Equilibria in this compound and their Influence on Reactivity

A crucial aspect of the chemistry of this compound is its existence in different tautomeric forms. mdpi.com For N-unsubstituted 3-substituted-5-aminopyrazoles, an annular prototropic tautomerism exists, resulting in an equilibrium between the 3-substituted-5-amino and the 5-substituted-3-amino forms. mdpi.comnih.gov In the case of the title compound, this would be an equilibrium between this compound and 5-(pentan-2-yl)-1H-pyrazol-3-amine.

Theoretical studies on simpler 3-alkyl-5-aminopyrazoles have suggested that the 3-substituted-5-amino tautomer is generally more stable than the 5-substituted-3-amino isomer. mdpi.comnih.gov The position of this equilibrium is influenced by factors such as the nature of the substituent, the solvent, and the temperature. clockss.orgresearchgate.net

This tautomeric equilibrium has a profound influence on the reactivity and regioselectivity of reactions. For example, in the synthesis of fused heterocycles, the reaction can proceed through different pathways depending on which tautomer is favored under the reaction conditions. The condensation of 1-NH-5-aminopyrazoles (the 3-substituted tautomer) with certain enaminones can lead to pyrazolo[1,5-a]pyrimidines, whereas the isomeric pyrazolo[3,4-b]pyridines may be formed from the 1-NH-3-aminopyrazole tautomer under different conditions. nih.gov The ability to control the tautomeric equilibrium, for instance by careful choice of solvent and pH, can be a powerful tool for directing the outcome of a synthesis. mdpi.com

Spectroscopic and Structural Elucidation Techniques for 3 Pentan 2 Yl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(pentan-2-yl)-1H-pyrazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pentyl group, the pyrazole (B372694) ring, and the amine group.

The protons of the pentan-2-yl substituent would exhibit characteristic splitting patterns. The methyl protons (CH₃) at the terminus of the pentyl chain and the methyl group attached to the chiral center would likely appear as triplets and doublets, respectively. The methylene (B1212753) (CH₂) and methine (CH) protons would show more complex multiplets due to coupling with adjacent protons. The chemical shifts of these protons would be in the typical aliphatic region.

The pyrazole ring has a single proton, which would appear as a singlet in the aromatic region of the spectrum. The protons of the amine (NH₂) and the pyrazole NH would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrazole-H | ~5.5 - 6.0 | s | - |

| NH₂ | Variable (broad) | s | - |

| NH | Variable (broad) | s | - |

| Pentyl-CH (at C2) | ~2.5 - 3.0 | m | - |

| Pentyl-CH₂ | ~1.4 - 1.7 | m | - |

| Pentyl-CH₃ (terminal) | ~0.9 | t | ~7 |

Note: Predicted values are based on typical ranges for similar structures and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The two sp²-hybridized carbon atoms of the pyrazole ring would appear at lower field (higher ppm values) compared to the sp³-hybridized carbons of the pentyl group. The carbon bearing the amino group (C5) and the carbon bearing the pentyl group (C3) would have distinct chemical shifts. The chemical shifts of the five carbons in the pentyl group would be in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-C3 | ~150 - 160 |

| Pyrazole-C4 | ~90 - 100 |

| Pyrazole-C5 | ~140 - 150 |

| Pentyl-C2 | ~35 - 45 |

Note: Predicted values are based on typical ranges for similar structures and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete molecular structure. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the pentyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the carbon atoms in the pentyl group and the C4-H of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the pentyl substituent to the pyrazole ring by observing correlations between the protons of the pentyl group and the C3 carbon of the pyrazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would show characteristic absorption bands for the N-H and C-H bonds.

The N-H stretching vibrations of the amine (NH₂) and the pyrazole NH would appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic pentyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region. Bending vibrations for N-H and C-H bonds would be found at lower frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine and pyrazole) | 3200 - 3500 | Medium to Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N and C=C stretch (pyrazole ring) | 1500 - 1650 | Medium |

| N-H bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org

For this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation of pyrazole derivatives often involves cleavage of the N-N bond and fragmentation of the substituent groups. researchgate.netrsc.org The fragmentation of the pentyl group would likely proceed through the loss of alkyl radicals. Alpha-cleavage at the carbon adjacent to the nitrogen in the amine group is also a common fragmentation pathway for amines. libretexts.org Analysis of the resulting fragment ions can provide valuable information about the structure of the molecule.

Diffraction Methodologies for Solid-State Structural Analysis (e.g., X-ray Diffraction)

X-ray diffraction is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information about its solid-state structure. tandfonline.comresearchgate.net

This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. mdpi.com For pyrazole derivatives, X-ray crystallography can confirm the tautomeric form present in the solid state and provide insights into the planarity of the pyrazole ring and the conformation of the pentyl substituent. nih.gov

Theoretical and Computational Investigations of 3 Pentan 2 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 3-(pentan-2-yl)-1H-pyrazol-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its electronic and reactive characteristics. nih.govirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov

For this compound, the HOMO is typically localized over the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring system. The presence of the electron-donating amino and alkyl groups tends to raise the energy of the HOMO, which can influence the molecule's reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

Note: These values are representative and obtained from DFT calculations on similar aminopyrazole structures.

The calculated energy gap of approximately 5.14 eV suggests that this compound is a relatively stable molecule. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.comajchem-a.com Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Hard molecules have a large energy gap. irjweb.comnih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. ajchem-a.com

Electronegativity (χ) describes the power of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.57 |

| Chemical Softness (S) | 1 / η | 0.39 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.32 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.32 |

Note: These values are derived from the data in Table 1.

The calculated chemical hardness of 2.57 eV further supports the stability of the molecule. irjweb.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is essential for understanding the binding mode of this compound with its biological targets, such as protein kinases or enzymes like DNA gyrase. researchgate.netnih.gov The docking process involves placing the ligand in the active site of the protein and calculating the binding affinity, often expressed as a binding energy score. nih.gov

Studies on similar pyrazole derivatives have shown that the amino group and the nitrogen atoms of the pyrazole ring are often involved in forming crucial hydrogen bonds with amino acid residues in the target's active site. mdpi.com The pentyl group typically engages in hydrophobic or van der Waals interactions within a hydrophobic pocket of the receptor. researchgate.net

Table 3: Representative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 (2QU5) | Pyrazole Derivative 1 | -10.09 | Cys919, Asp1046 |

| Aurora A (2W1G) | Pyrazole Derivative 2 | -8.57 | Ala213, Leu263 |

Source: Adapted from studies on various pyrazole derivatives. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing the flexibility of both the ligand and the protein and the persistence of key intermolecular interactions.

Computational Prediction of Spectroscopic Parameters

DFT methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.netgithub.io These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net Recent advancements in computational chemistry, including the use of specific functionals and basis sets, have improved the accuracy of these predictions. github.io For this compound, theoretical calculations would predict characteristic signals for the pyrazole ring protons and carbons, the amino group protons, and the distinct protons and carbons of the pentan-2-yl group. acs.orgchemicalbook.com

Table 4: Predicted ¹H NMR Chemical Shifts for a Representative Aminopyrazole Structure

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-H4 | 5.5 - 5.8 |

| NH₂ | 4.5 - 5.0 |

| CH (pentyl) | 2.8 - 3.1 |

| CH₂ (pentyl) | 1.4 - 1.7 |

Note: These are generalized predicted ranges for aminopyrazole structures and can vary based on the specific computational method and solvent model used.

Mechanistic Insights into Biological and Pharmacological Relevance of Aminopyrazoles with a Pentan 2 Yl Moiety

Role of Pyrazole (B372694) Amines as Enzyme Inhibitors and Receptor Ligands

Aminopyrazole derivatives are a versatile class of compounds that have demonstrated significant potential as modulators of various biological targets, including enzymes and receptors. nih.gov The pyrazole ring itself can act as a bioisostere for aryl groups, enhancing properties such as lipophilicity and solubility, which are crucial for drug efficacy. nih.gov The amino group on the pyrazole ring is a key feature, providing a critical interaction point with many biological macromolecules. nih.govnih.gov For instance, the highly substituted 5-aminopyrazole, Fipronil, acts as an insecticide by blocking GABA-A receptors, highlighting the role of this scaffold in receptor ligation. nih.gov

More prominently, the aminopyrazole core is a well-established pharmacophore for enzyme inhibition. nih.gov It serves as a foundational structure for designing inhibitors against a wide array of enzymes, which is attributed to its ability to form stable interactions within the active sites of these proteins. The specific biological role is heavily dependent on the substitution pattern around the pyrazole core, where moieties like the pentan-2-yl group play a crucial role in defining the compound's potency and selectivity.

The aminopyrazole scaffold has been successfully employed to develop potent inhibitors for several key enzyme families, most notably kinases and phosphodiesterases (PDEs).

Kinase Inhibition: A primary mechanism of action for many aminopyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site. mdpi.comacs.org The aminopyrazole core adeptly mimics the adenine (B156593) region of ATP, forming a characteristic triad (B1167595) of hydrogen bonds with the kinase hinge region, which is a critical interaction for anchoring the inhibitor in the active site. nih.gov This interaction blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways. mdpi.comnih.gov

Several clinically evaluated or approved kinase inhibitors are built upon this principle. For example, CDK4/6 inhibitors like Palbociclib and Ribociclib prevent the phosphorylation of the retinoblastoma (Rb) protein, which halts the cell cycle in the G1 phase. nih.gov Some aminopyrazole derivatives can also induce conformational changes in the kinase, such as distorting the P-loop, which further stabilizes the inhibitor-enzyme complex. mdpi.com In some cases, these inhibitors can be designed to form covalent bonds with specific residues, such as cysteine, within the kinase active site, leading to irreversible inhibition. nih.govnih.gov

Phosphodiesterase (PDE) Inhibition: PDE inhibitors operate by preventing the enzymatic degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govyoutube.com By inhibiting PDEs, aminopyrazole-based compounds can elevate the intracellular levels of these messengers, leading to a variety of physiological responses depending on the specific PDE isoform targeted. sphinxsai.com For instance, PDE4 inhibitors increase cAMP levels primarily in immune and lung cells, resulting in bronchodilation and a reduction in inflammatory mediators. nih.gov PDE3 inhibitors, on the other hand, increase cAMP in cardiac and vascular tissues, leading to increased cardiac contractility and vasodilation. nih.govsphinxsai.com The discovery of potent PDE4 inhibitors based on a pyrazole carboxylic ester scaffold underscores the utility of pyrazole amines in this area. x-mol.com

The binding of aminopyrazole derivatives to their biological targets is governed by a network of specific molecular interactions. As established, the nitrogen atoms of the pyrazole ring and the exocyclic amino group are crucial for forming hydrogen bonds with the hinge region of kinases. nih.gov

Substituents on the pyrazole ring dictate the compound's affinity and selectivity. For a compound like 3-(pentan-2-yl)-1H-pyrazol-5-amine, the pentan-2-yl group at the C3 position is positioned to interact with a hydrophobic pocket adjacent to the main binding site. nih.gov This lipophilic interaction is critical for enhancing binding affinity. Docking studies on similar aminopyrazole kinase inhibitors have shown that substituents at this position are embedded in a shallow hydrophobic pocket, often designated as P1. nih.gov The size and shape of this substituent are key determinants of potency.

Binding affinity is quantitatively measured using parameters like the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by half. Lower IC50 values signify higher potency. For example, optimized aminopyrazole-based inhibitors have achieved IC50 values in the low nanomolar range against targets like JAK3 and p38 MAPK. nih.govnih.gov Another technique used to assess binding is differential scanning fluorimetry (DSF), which measures the change in a protein's thermal stability upon ligand binding; a significant increase in the melting temperature (ΔTm) indicates strong binding. nih.gov

| Target Enzyme | Inhibitor Class | Key Interactions | Reference |

| CDK5 | Aminopyrazole Analog | H-bonds with hinge region; C5-substituent in hydrophobic pocket. | nih.gov |

| p38α MAPK | Fused Pyrazole | Interactions with a distinct lipophilic pocket exposed by the activation loop. | acs.org |

| COX-2 | Sulfonated Aminopyrazole | H-bonds between the SO2 group and residues like Arg499 and Tyr341. | nih.gov |

| JAK3 | Pyrazolo[3,4-d]pyrimidine | Covalent bond with Cys909; H-bonds in ATP-binding site. | nih.gov |

This table presents examples of molecular interactions for various aminopyrazole-based inhibitors with their respective enzyme targets.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. automate.video For aminopyrazoles, SAR studies have provided critical insights for optimizing their engagement with biological targets. nih.govresearchgate.net

The substitution pattern on the pyrazole ring is a key focus of SAR. The position of the amino group itself is crucial, with 3-amino, 4-amino, and 5-aminopyrazoles often exhibiting distinct pharmacological profiles. nih.gov For kinase inhibition, the substituent at the C3 or C5 position (depending on the specific scaffold orientation) that projects into a hydrophobic pocket is a primary site for modification to enhance potency. nih.gov

In the context of this compound, the pentan-2-yl group is of particular interest. Studies on similar scaffolds, such as FGFR inhibitors, have shown that small, branched aliphatic groups at this position can significantly boost potency. nih.gov The pentan-2-yl moiety provides a larger hydrophobic surface compared to smaller groups like isopropyl, potentially leading to stronger van der Waals interactions within a complementary hydrophobic pocket of a target protein, thereby increasing binding affinity. The unsubstituted N-H on the pyrazole ring is also often vital, participating in the hydrogen bond network with the enzyme's hinge region. mdpi.com

| Scaffold Modification | Target | Effect on Activity | Reference |

| Small Aliphatic Group (e.g., Isopropyl) at C5 | FGFR | Increased potency | nih.gov |

| Unsubstituted N1-H | Various Cancer Cell Lines | Important for cytotoxic activity | mdpi.com |

| Electron-Withdrawing Groups | Bacteria | Beneficial for antibacterial activity | mdpi.com |

| Fused Ring System | p38α MAPK | Led to potent inhibitors (low nM IC50) | nih.govresearchgate.net |

This interactive table summarizes key SAR findings for aminopyrazole derivatives, demonstrating how structural modifications impact biological activity.

Mechanistic Pathways of Bioactivity at the Cellular and Molecular Level

The inhibition of specific enzymes by aminopyrazole derivatives translates into distinct effects at the cellular and molecular levels. These downstream consequences constitute the compound's ultimate biological activity.

By inhibiting cyclin-dependent kinases (CDKs), aminopyrazole compounds can directly interfere with cell cycle progression. For instance, inhibiting CDK4/6 prevents the phosphorylation of the Rb protein, which keeps the cell arrested in the G1 phase and prevents its progression into the S phase, thereby halting proliferation. nih.gov Similarly, inhibition of CDK16 can induce cell cycle arrest at the G2/M checkpoint. nih.gov Some aminopyrazoles have also been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov

In the context of inflammation, inhibitors of p38 MAPK block the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). nih.govnih.gov This mechanism underlies the anti-inflammatory effects observed for many compounds in this class.

Inhibition of receptor tyrosine kinases (RTKs) like FGFR by aminopyrazole derivatives can block downstream signaling pathways such as the ERK pathway, which is crucial for cell proliferation and survival in many cancers. mdpi.com The mechanism for PDE inhibitors involves the accumulation of cAMP or cGMP, which act as second messengers to mediate a wide range of cellular functions, from smooth muscle relaxation to reduced inflammation. nih.gov

Bioisosteric Replacement and Structure-Based Design Principles for Pyrazole Amines

The development of advanced aminopyrazole inhibitors often relies on sophisticated drug design principles, including bioisosteric replacement and structure-based design. The pyrazole ring is considered a privileged scaffold in part because it is an effective bioisostere for other aromatic systems and can be readily synthesized and modified. mdpi.comnih.gov

Structure-based design utilizes the three-dimensional structural information of a target protein, often obtained from X-ray crystallography, to design inhibitors that fit precisely into the active site. nih.gov This rational approach allows for the optimization of inhibitor-target interactions. For example, the discovery of a unique cysteine residue (Cys909) in the active site of JAK3 led to the design of pyrazolo[3,4-d]pyrimidine derivatives that could form a covalent bond with this residue, resulting in highly potent and selective inhibitors. nih.gov Molecular docking simulations are a critical tool in this process, helping to predict the binding modes of designed compounds and prioritize them for synthesis. nih.govnih.gov This approach, which combines understanding of SAR with detailed structural biology, continues to drive the discovery of novel and effective aminopyrazole-based therapeutics.

Advanced Applications of 3 Pentan 2 Yl 1h Pyrazol 5 Amine and Its Derivatives

Utilization in Coordination Chemistry: Design of Novel Ligands and Metal Complexes

The core structure of 3-alkyl-5-aminopyrazole is an excellent platform for designing ligands for transition metal complexes. These compounds typically function as neutral bidentate chelating agents, coordinating to metal centers through the pyridine-type nitrogen atom of the pyrazole (B372694) ring and the nitrogen of the exocyclic amino group. niscpr.res.inuab.cat This chelation forms a stable five-membered ring with the metal ion.

Research on 3(5)-aminopyrazole has demonstrated its ability to form stable complexes with a variety of divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). niscpr.res.in The general formula for these complexes is often [ML₂Cl₂], indicating that two ligand molecules and two chloride ions coordinate to the metal center, typically resulting in an octahedral geometry. niscpr.res.in The non-ionic nature of these complexes suggests that the chloride ions are part of the inner coordination sphere. niscpr.res.in The incorporation of an alkyl group, such as the pentan-2-yl group, can influence the steric and electronic properties of the ligand, thereby tuning the stability, solubility, and reactivity of the resulting metal complexes. nih.gov

The versatility of the pyrazole scaffold allows for the creation of more complex ligand systems, such as pincer-type and tripodal ligands, which can coordinate to metals to form complexes with specific geometries and catalytic activities. bohrium.comnih.gov The NH group of the pyrazole ring is also significant; it can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov

| Metal Ion (M) | General Complex Formula | Postulated Geometry | Ligand Function | Reference |

| Co(II), Ni(II), Cu(II) | [ML₂Cl₂] | Octahedral | Neutral Bidentate | niscpr.res.in |

| Zn(II), Cd(II), Hg(II) | [ML₂Cl₂] | Octahedral | Neutral Bidentate | niscpr.res.in |

| Pd(II), Pt(II) | [M(L)Cl₂] | Square Planar | Bidentate (N,N) | uab.cat |

| Cu(II) | [Cu(L)₂(anion)₂] | Varies (e.g., Octahedral) | Bidentate or Tripodal | bohrium.comresearch-nexus.netresearchgate.net |

Table 1. Representative Metal Complexes with 3-Amino-Pyrazole Type Ligands.

Integration into Functional Materials Science

The unique electronic and structural characteristics of pyrazole derivatives make them promising candidates for integration into advanced functional materials.

While the basic pyrazole ring is not inherently fluorescent, appropriate substitution can create powerful fluorophores. nih.gov Derivatives of 3-aminopyrazole (B16455) can be incorporated into larger π-conjugated systems to serve as fluorescent probes and chemosensors. researchgate.net The pyrazole-amine moiety acts as a recognition and binding site for specific analytes, such as metal cations. nih.gov

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET). In a typical PET sensor, the pyrazole-containing receptor is linked to a fluorophore. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. Upon binding an analyte (e.g., a metal ion), the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. nih.gov Studies on 1,3,5-triarylpyrazolines have shown that they can be engineered into high-contrast fluorescent probes selective for Cu(I), demonstrating the potential of the pyrazole core in sensor design. nih.gov The fluorescence properties, including quantum yields and Stokes shifts, can be systematically tuned by altering the electronic nature of the substituents on the pyrazole or associated aromatic rings. nih.govnih.gov

| Probe Type | Analyte Detected | Sensing Mechanism | Observed Change | Reference |

| Pyrazoline-Thiacrown Ligand | Cu(I) | PET Inhibition | Up to 50-fold fluorescence enhancement | nih.gov |

| Pyrazole-based Polymer | Acetate Anion | Not specified | High sensitivity and selectivity | ias.ac.in |

| Fused Pyrazole | Cu²⁺ | Chelation-enhanced fluorescence (CHEF) | Fluorescence enhancement | nih.gov |

Table 2. Examples of Pyrazole-Based Fluorescent Probes and Sensors.

The same properties that make pyrazole derivatives useful as fluorescent probes also make them suitable for applications in optoelectronics. Fused pyrazole systems, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their robust structure and tunable photophysical properties. nih.gov

Heterocyclic polyamides incorporating pyrazole rings in their main chain have been shown to possess high thermal stability and interesting optical properties. ias.ac.in These materials have potential uses in electrophotography, as components in transistors, and as photoresists. The conjugation between the pyrazole ring and other parts of a polymer or molecule can be engineered to achieve desired absorption and emission characteristics. researchgate.netias.ac.in Dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines, which exhibit fluorescence and may have applications in materials chemistry. mdpi.com This highlights the potential for derivatives of 3-(pentan-2-yl)-1H-pyrazol-5-amine to serve as monomers or key intermediates for photoluminescent polymers and other optoelectronic devices.

Catalytic Applications: Role of Pyrazole Amines as Organocatalysts or Ligands in Metal Catalysis

Pyrazole amines are dual-role players in catalysis. They can act as ligands that stabilize and modulate the reactivity of a metal center in homogeneous catalysis, or they can function directly as metal-free organocatalysts.

As ligands, pyrazole-amine derivatives are particularly effective in creating biomimetic catalysts. For instance, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.comresearch-nexus.netresearchgate.net The ability of the ligand to provide multiple nitrogen donor sites is crucial for creating an active catalytic site. bohrium.comresearch-nexus.net Furthermore, the protic NH group of the pyrazole ring can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively engages in the catalytic cycle, for example, by facilitating proton transfer steps. nih.govnih.gov This has been explored in reactions like transfer hydrogenation. nih.gov

As organocatalysts, the amine and pyrazole functionalities can work in concert. In a three-component reaction to form 1,3-diarylallylidene pyrazolones, a pyrrolidine-based catalyst reacts with a ketone to form a reactive iminium ion, while the pyrazolone (B3327878) starting material acts as the nucleophile in a subsequent Mannich reaction. acs.org This demonstrates a pathway where an amine group can act as a catalyst for reactions involving a pyrazole-based substrate. Chiral primary amines derived from cinchona alkaloids have also been used to catalyze the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones.

| Type of Catalysis | Catalytic System | Reaction Catalyzed | Key Finding | Reference |

| Metal Catalysis | Pyrazole-amine Ligand + Cu(II) | Oxidation of catechol | Mimics catecholase enzyme activity | bohrium.comresearch-nexus.netresearchgate.net |

| Metal Catalysis | Protic Pyrazole Ligand + Fe(III) | Hydrazine (B178648) disproportionation | Metal-ligand cooperation via NH group | nih.gov |

| Organocatalysis | Pyrrolidine-BzOH salt | Double condensation | Forms C=C bonds to synthesize pyrazolones | acs.org |

| Organocatalysis | Chiral Primary Amine | Michael addition | Enantioselective synthesis of pyrazolone derivatives |

Table 3. Catalytic Applications of Pyrazole-Amine Systems.

Future Research Directions and Emerging Trends for 3 Pentan 2 Yl 1h Pyrazol 5 Amine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet opportunities for improvement persist, particularly for creating structurally specific compounds like 3-(pentan-2-yl)-1H-pyrazol-5-amine. mdpi.com While classical methods, such as the condensation of β-ketonitriles with hydrazine (B178648) derivatives, provide a foundational approach, future research should focus on developing more efficient, sustainable, and versatile synthetic protocols. nih.gov

Emerging trends in organic synthesis that could be applied include:

One-Pot Multicomponent Reactions: Designing a one-pot synthesis that combines multiple starting materials in a single operation would enhance efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. nih.gov

Transition-Metal Catalysis: The use of catalysts, such as rhodium(III), can enable novel C-H activation and annulation reactions, providing new pathways to construct complex pyrazolo-fused systems from aminopyrazole precursors. rsc.org Copper-catalyzed multicomponent reactions have also shown promise for the regioselective synthesis of N-substituted pyrazoles. nih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic methods is crucial. This includes exploring microwave-assisted synthesis, which can significantly shorten reaction times researchgate.net, and the use of aqueous media as a solvent to minimize the environmental impact. typeset.io

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety for potentially hazardous reactions, and easier scalability compared to traditional batch processes.

Table 1: Potential Future Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Design of a convergent one-pot synthesis for the target molecule. |

| Transition-Metal Catalysis | Novel bond formations, high selectivity, access to complex derivatives. | Exploring Rh(III) or Pd-catalyzed C-H functionalization of the pyrazole core. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for the cyclization step. |

| Aqueous Media Synthesis | Environmentally friendly, reduced cost and toxicity. | Investigating catalyst performance and substrate solubility in water. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Developing a continuous flow process for large-scale production. |

Exploration of Undiscovered Chemical Reactivity and Transformations

The this compound molecule possesses multiple reactive sites, including the pyrazole ring, the primary amino group, and the C-4 position, which is susceptible to electrophilic substitution. mdpi.com While the general reactivity of aminopyrazoles is known, the specific influence of the pentan-2-yl substituent is an area ripe for investigation. researchgate.net

Future research should aim to:

Functionalize the C-4 Position: The C-4 position of the pyrazole ring is a prime target for electrophilic substitution. Developing methods for direct C-H halogenation beilstein-archives.org, nitration, or acylation would provide key intermediates for further derivatization.

Derivatize the Amino Group: The 5-amino group can serve as a nucleophile or be transformed into other functional groups. Exploring its reactions to form amides, sulfonamides, or to participate in cyclocondensation reactions can lead to a wide array of novel compounds, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net

Catalytic Cross-Coupling Reactions: Following initial functionalization (e.g., halogenation), modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce diverse aryl, alkyl, or alkynyl groups, significantly expanding the chemical space around the core scaffold. nih.gov

Oxidative Coupling: Investigating the oxidative dehydrogenative coupling of the aminopyrazole could lead to the formation of novel azo compounds, which have applications as dyes and functional materials. nih.gov

Table 2: Unexplored Chemical Transformations

| Reaction Type | Target Site(s) | Potential Outcome |

|---|---|---|

| C-H Halogenation | C-4 of pyrazole ring | Versatile synthetic handle for cross-coupling. beilstein-archives.org |

| Cyclocondensation | 5-Amino group, N-1 | Formation of fused pyrazolo[1,5-a]pyrimidines. researchgate.net |

| Sonogashira Coupling | Halogenated C-4 position | Introduction of alkynyl moieties. nih.gov |

| Sulfonamidation | 5-Amino group | Creation of pyrazole-based benzenesulfonamides. researchgate.net |

| Oxidative Azo Coupling | 5-Amino group | Synthesis of novel heteroaryl azo compounds. nih.gov |

Advanced Computational Modeling for Precise Structure-Function Elucidation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating the design process. For this compound, computational modeling can provide invaluable insights into its structure, properties, and potential interactions with biological targets.

Key areas for future computational research include:

Tautomerism and Conformational Analysis: The pyrazole ring is known to exhibit tautomerism, which can significantly influence its reactivity and biological activity. mdpi.com Computational studies can determine the relative stability of different tautomers and conformers of this compound in various environments.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction energetics. This information helps in predicting the most likely sites for electrophilic and nucleophilic attack and understanding reaction mechanisms. researchgate.net

Molecular Docking and Virtual Screening: Given the prevalence of pyrazoles in drug discovery nih.govmdpi.com, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various protein targets, such as kinases or carbonic anhydrases. nih.govcapes.gov.br

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity, providing a predictive framework for designing more potent and selective compounds.

Expanding Applications in Interdisciplinary Fields Through Rational Design

The versatility of the pyrazole scaffold suggests that this compound could be a valuable building block in diverse scientific and industrial fields. mdpi.comnih.gov Rational design, guided by computational modeling and a deep understanding of its chemical reactivity, will be key to unlocking these applications.

Emerging opportunities include:

Medicinal Chemistry: The pyrazole nucleus is a privileged scaffold in many approved drugs. tandfonline.com By rationally modifying the structure of this compound, researchers could develop new candidates for anticancer nih.govmdpi.com, anti-inflammatory nih.gov, or antimicrobial agents. researchgate.net The chiral pentyl group may offer specific advantages in binding to chiral pockets in enzymes or receptors.

Agrochemicals: Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. nih.gov Future work could explore the potential of this compound and its derivatives as novel agrochemicals, potentially with improved efficacy or a more favorable environmental profile.

Materials Science: Pyrazole-containing compounds can exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or dyes. mdpi.com The specific substitutions on the pyrazole ring can be tailored to tune these properties for advanced material applications.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This opens up possibilities for creating novel metal-organic frameworks (MOFs) or catalysts. nih.gov

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound, transforming it from a simple heterocyclic compound into a valuable platform for innovation across multiple disciplines.

Q & A

Q. What are the common synthetic routes for 3-(pentan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with substituted ketones. A one-pot two-step strategy (e.g., using arylthiols and arylaldehydes) has been optimized for pyrazol-5-amine derivatives, achieving yields up to 85% under mild conditions . Catalysts like Cu(I) or Pd(II) enhance regioselectivity, while solvents such as ethanol or DMF influence reaction rates. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | None | Ethanol | 65–70 | 12 | |

| One-pot two-step | CuI | DMF | 80–85 | 6 | |

| Microwave-assisted | Pd(OAc)₂ | Toluene | 75 | 2.5 |

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H NMR : The pyrazole ring protons (H-1 and H-4) appear as singlets at δ 6.2–6.5 ppm. The pentan-2-yl substituent shows a multiplet for the chiral center (δ 1.4–1.6 ppm) and triplet signals for methyl groups (δ 0.9–1.1 ppm) .

- ¹³C NMR : The pyrazole C-5 (amine-bearing carbon) resonates at δ 150–155 ppm. The branched alkyl chain carbons appear at δ 20–35 ppm .

- IR : Stretching vibrations for N–H (amine) occur at 3350–3450 cm⁻¹, while C=N (pyrazole) appears at 1600–1650 cm⁻¹ .

Note : X-ray crystallography (e.g., single-crystal studies) confirms the planar pyrazole ring and dihedral angles between substituents, with bond lengths of 1.34–1.38 Å for C–N .

Advanced Research Questions

Q. What computational methods predict the reactivity of substituents on the pyrazole ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to analyze electronic effects. The pentan-2-yl group’s electron-donating nature increases nucleophilic character at C-4, while steric hindrance from branching reduces electrophilic substitution at C-3 . Molecular docking studies (AutoDock Vina) reveal that substituents at C-3 enhance binding affinity to enzymes like p38α MAPK (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Hammett σ Value | LogP | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Pentan-2-yl | −0.15 | 2.8 | −8.2 |

| Phenyl | +0.06 | 3.5 | −7.5 |

| Trifluoromethyl | +0.54 | 2.1 | −6.8 |

Q. How does the substitution pattern affect biological activity in enzyme inhibition studies?

- Methodological Answer : The pentan-2-yl group’s hydrophobicity improves membrane permeability, enhancing IC₅₀ values in cellular assays. For example, this compound inhibits COX-2 with IC₅₀ = 0.8 μM, outperforming methyl-substituted analogs (IC₅₀ = 2.3 μM) . In contrast, bulkier substituents (e.g., tert-butyl) reduce solubility but increase selectivity for kinase targets like GPR39 .

Q. Key Findings :

- SAR Trend : Linear alkyl chains (e.g., pentan-2-yl) balance lipophilicity and steric effects, optimizing bioavailability (LogD = 2.5) .

- Mechanism : The amine group at C-5 participates in hydrogen bonding with catalytic residues (e.g., Asp168 in p38α), as shown in crystallographic studies .

Specialized Methodological Considerations

Q. How are contradictions in biological activity data resolved for pyrazol-5-amine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays). Normalization to standard protocols (e.g., Eurofins Panlabs) and orthogonal assays (SPR, ITC) validate results. For instance, conflicting data on CYP3A4 inhibition were resolved by controlling for time-dependent inactivation (kinact = 0.12 min⁻¹) .

Q. What strategies optimize stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.